2-(2-fluorophenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide
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Overview
Description
2-(2-fluorophenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide is a useful research compound. Its molecular formula is C17H20FN5O2 and its molecular weight is 345.378. The purity is usually 95%.
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Scientific Research Applications
DNA Binding and Fluorescent Staining
Compounds structurally related to 2-(2-fluorophenoxy)-N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)acetamide, such as those involving piperazine or pyrimidinyl moieties, have been studied for their ability to bind to DNA or for their use as fluorescent stains. For instance, Hoechst 33258, a compound with a piperazine derivative, binds strongly to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences and has been widely used as a fluorescent DNA stain (Issar & Kakkar, 2013).
Development of Sedative Hypnotics
Zaleplon, a compound featuring a pyrimidinyl group similar to that in the query compound, is a non-benzodiazepine sedative-hypnotic used for the short-term treatment of insomnia. This demonstrates the potential pharmaceutical applications of compounds with pyrimidinyl moieties (Heydorn, 2000).
Fluorinated Pyrimidines in Cancer Treatment
Fluorinated pyrimidines, such as 5-fluorouracil, a widely used cancer treatment compound, showcase the importance of pyrimidine derivatives in medicinal chemistry, particularly in oncology. These compounds interfere with DNA synthesis and exhibit a wide range of anti-tumor activities, highlighting the potential for similar compounds in cancer research and treatment (Gmeiner, 2020).
Advanced Oxidation Process
Research into the degradation of compounds like acetaminophen by advanced oxidation processes reveals the environmental implications and treatment methods for pharmaceutical compounds, suggesting areas of study for the environmental management of similar compounds (Qutob et al., 2022).
Optoelectronic Materials
Compounds containing pyrimidine and related heterocycles are being investigated for their applications in optoelectronic materials. Their incorporation into π-extended conjugated systems has proven valuable for the creation of novel materials used in organic light-emitting diodes (OLEDs) and other electronic devices, indicating the potential utility of similar compounds in the development of new optoelectronic materials (Lipunova et al., 2018).
Mechanism of Action
Target of Action
The primary target of 2-(2-fluorophenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide is the WEE1 kinase . WEE1 is a protein kinase that plays a crucial role in cell cycle regulation. It is responsible for the inhibitory tyrosine phosphorylation of CDC2, thereby preventing entry into mitosis .
Mode of Action
This compound acts as a selective inhibitor of the WEE1 kinase . It has an IC50 value of 5.2nM, indicating a high degree of potency . The compound’s selectivity for WEE1 is 100 times greater than for Myt1, another kinase that inhibits CDC2 through phosphorylation .
Biochemical Pathways
By inhibiting WEE1, this compound disrupts the G2 checkpoint in the cell cycle . This leads to premature entry into mitosis, particularly in cells with damaged DNA . The compound can enhance the cytotoxic effects of DNA-damaging agents such as gemcitabine, carboplatin, and cisplatin .
Pharmacokinetics
The compound has reached phase ii clinical trials , suggesting that it has acceptable pharmacokinetic properties for therapeutic use.
Result of Action
The inhibition of WEE1 by this compound leads to a disruption of the cell cycle and enhanced cytotoxicity in combination with DNA-damaging agents . This can result in cell death, particularly in cancer cells with DNA damage .
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O2/c1-22-6-8-23(9-7-22)16-10-15(19-12-20-16)21-17(24)11-25-14-5-3-2-4-13(14)18/h2-5,10,12H,6-9,11H2,1H3,(H,19,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CATLDVAOJGQNFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=NC(=C2)NC(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.